3-chloro-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide

Description

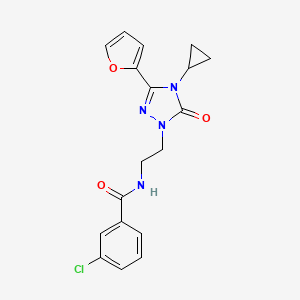

This compound features a 1,2,4-triazol-5-one core substituted with a cyclopropyl group at position 4 and a furan-2-yl moiety at position 2. The triazolone ring is linked via an ethyl chain to a benzamide group, which is para-substituted with a chlorine atom.

Properties

IUPAC Name |

3-chloro-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O3/c19-13-4-1-3-12(11-13)17(24)20-8-9-22-18(25)23(14-6-7-14)16(21-22)15-5-2-10-26-15/h1-5,10-11,14H,6-9H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXLADOOFPXXDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide typically follows multistep procedures. Starting with the preparation of intermediate components, such as the triazol ring and chlorobenzamide, a series of coupling and substitution reactions are conducted. Common synthetic routes include:

Formation of the furan-2-yl triazol intermediate via cyclization.

Introduction of the 3-chloro substituent on the benzamide ring.

Conjugation of intermediates under controlled conditions, often using catalysts like palladium or copper in an inert atmosphere.

Industrial Production Methods: Industrial production emphasizes scaling up from laboratory methods, optimizing reaction conditions, ensuring consistency, and cost-effectiveness. Continuous flow techniques and green chemistry principles are increasingly used to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

Oxidation: The furan and triazol rings can be oxidized under strong oxidizing agents, leading to ring-opening or functionalization.

Reduction: Benzamide and triazol rings can be reduced using hydrogenation catalysts.

Substitution: Halogen (chlorine) can participate in substitution reactions, replacing the chlorine with other nucleophiles.

Common Reagents and Conditions: Reactions commonly use reagents like potassium permanganate (oxidation), palladium on carbon (reduction), and nucleophiles (substitution). Conditions often involve specific temperature and pH settings to favor desired outcomes.

Major Products: Oxidation typically yields ring-opened products, reduction results in partially or fully reduced compounds, and substitution reactions produce derivatives with varied functional groups.

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-triazole core is known for its antibacterial and antifungal properties. Compounds containing this scaffold have been synthesized and evaluated for their effectiveness against various pathogens. For instance, triazole derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. Studies indicate that modifications to the triazole ring can enhance antimicrobial efficacy significantly. The structure of 3-chloro-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide may contribute to its potential as a lead compound in developing new antibiotics targeting resistant bacteria .

Anticancer Properties

Recent research has highlighted the potential of triazole derivatives in cancer therapy. The incorporation of various substituents on the triazole ring can lead to compounds that exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. The specific structure of this compound suggests it could be evaluated for anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest .

Anti-inflammatory Effects

Compounds with a triazole moiety have also been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds attractive candidates for treating chronic inflammatory diseases. The specific interactions of this compound with inflammatory mediators warrant further exploration in preclinical studies .

Fungicides and Herbicides

The triazole group is widely recognized in agricultural chemistry for its role in developing fungicides. The compound's structure suggests potential efficacy against fungal pathogens affecting crops. Triazoles inhibit ergosterol biosynthesis in fungi, making them effective as fungicides. The application of this compound could be explored for protecting crops from fungal infections while minimizing environmental impact .

Plant Growth Regulators

Research indicates that certain triazole derivatives can act as plant growth regulators by modulating hormone levels and promoting growth under stress conditions. The unique structural features of this compound may provide insights into its utility in enhancing crop resilience and yield .

Development of Novel Materials

The synthesis of compounds like this compound opens avenues for developing new materials with specific properties. For example, the incorporation of triazole units into polymer matrices can enhance thermal stability and mechanical properties. Research into these applications could lead to advancements in coatings and composite materials used in various industries .

Mechanism of Action

The compound's mechanism of action hinges on its ability to interact with specific molecular targets, such as enzymes or receptors. The functional groups in the benzamide, triazol, and furan rings enable diverse binding modes, either inhibiting or activating biological pathways. Pathways involved are often related to signal transduction, metabolic regulation, or molecular recognition.

Comparison with Similar Compounds

Core Heterocycle Modifications

- Triazolone vs. Thiazole/Thienopyrimidinone: The triazolone core in the target compound contrasts with thiazole (e.g., 2-chloro-N-[3-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-oxopropyl]benzamide, CAS 791127-42-9) or thienopyrimidinone (e.g., 2-(4-hydroxyphenyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one, CAS 733795-72-7) cores in analogs.

Substituent Effects

- Cyclopropyl vs. Aromatic Groups :

The cyclopropyl substituent at position 4 of the triazolone may confer metabolic stability compared to bulkier aromatic groups (e.g., 4-fluorophenyl in CAS 786716-50-5). Cyclopropane’s ring strain could also influence binding affinity in enzyme pockets. - Furan-2-yl vs. Thiophen-2-yl :

The furan substituent (oxygen-containing) may reduce lipophilicity (lower LogP) compared to thiophene (sulfur-containing) analogs like CAS 733795-72-7, impacting membrane permeability .

Benzamide Linker Variations

- Chlorine Substituent :

The para-chloro group on the benzamide moiety could enhance electron-withdrawing effects, stabilizing the amide bond against hydrolysis compared to nitro or methyl ester groups (e.g., CAS 733794-86-0) .

Data Table: Structural and Inferred Properties

| Property/CAS Number | Target Compound | 791127-42-9 (Thiazole analog) | 733795-72-7 (Thienopyrimidinone) |

|---|---|---|---|

| Core Structure | 1,2,4-Triazol-5-one | 1,3-Thiazole | Thieno[2,3-d]pyrimidin-4-one |

| Key Substituents | Cyclopropyl, Furan-2-yl, Cl | Dihydrothiazole, Cl | Thiophen-2-yl, Hydroxyphenyl |

| Molecular Weight (g/mol) | ~415 (estimated) | ~350 (estimated) | ~380 (estimated) |

| Hydrogen Bond Acceptors | 7 (triazolone, furan, amide) | 5 (thiazole, amide) | 6 (pyrimidinone, hydroxyl) |

| Inferred LogP | ~2.5 (moderate lipophilicity) | ~3.0 | ~3.2 |

Research Findings and Limitations

- Gaps in Pharmacological Data: No activity or toxicity data are provided for the compound or its analogs. For instance, the thienopyrimidinone derivative (CAS 733795-72-7) might exhibit kinase inhibition similar to other pyrimidinones, but this remains speculative without experimental validation .

Biological Activity

3-chloro-N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article will detail its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features a triazole ring, which is known for its biological activity, particularly in medicinal chemistry.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

- In vitro studies have shown that derivatives of triazole exhibit activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of DNA synthesis and cell division through interaction with bacterial enzymes .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

-

Cell Line Studies : In vitro evaluations against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have demonstrated promising results. For example:

- Compounds derived from similar structures showed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, indicating substantial cytotoxic effects .

- Mechanistic studies revealed that these compounds induce apoptosis through the activation of caspase pathways and modulation of p53 expression levels .

- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in cancer progression. The hydrophobic interactions between the aromatic rings and amino acid residues in these proteins enhance binding affinity and biological efficacy .

Summary of Biological Activities

| Activity Type | Target | IC50 Range (µM) | Mechanism |

|---|---|---|---|

| Antibacterial | Various Bacteria | N/A | Inhibition of DNA synthesis |

| Anticancer | MCF-7, A549 | 0.12 - 2.78 | Induction of apoptosis via caspase activation |

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated a series of triazole derivatives for their anticancer properties. The results indicated that modifications to the triazole ring significantly impacted biological activity, with certain derivatives demonstrating IC50 values comparable to established chemotherapeutics like Tamoxifen .

Study 2: Antibacterial Screening

Another research effort focused on the antibacterial efficacy of related compounds against ESKAPE pathogens. The findings highlighted that several derivatives exhibited potent activity against antibiotic-resistant strains, suggesting a potential therapeutic application in treating resistant infections .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?

The synthesis involves multi-step reactions requiring precise control of temperature, pH, and solvent systems. Critical steps include cyclopropane ring formation, triazole oxidation, and amide coupling. For example, cyclopropane stability during triazole oxidation (at ~5-oxo) demands inert atmospheres (N₂/Ar) to prevent decomposition. Purification via column chromatography (e.g., silica gel, gradient elution with EtOAc/hexane) and characterization by NMR (¹H/¹³C) and HRMS are essential to confirm intermediate integrity .

Q. How are structural features like the cyclopropyl group and furan ring confirmed experimentally?

The cyclopropyl group is validated by ¹H NMR coupling constants (J = 4–8 Hz for adjacent protons) and ¹³C NMR signals at δ 10–15 ppm. The furan ring is identified via aromatic proton signals (δ 6.3–7.5 ppm) and IR absorption at ~1500 cm⁻¹ (C=C stretching). X-ray crystallography (if single crystals are obtainable) provides definitive proof of spatial arrangement .

Q. What reaction conditions optimize yield during the amide coupling step?

Amide coupling (e.g., using EDC/HOBt or DCC) requires anhydrous conditions in DMF or THF. Yields improve with slow addition of coupling agents (1–2 hrs) and maintaining pH 7–8 via dropwise triethylamine. Monitoring by TLC (Rf = 0.3–0.5 in EtOAc) ensures completion before quenching .

Advanced Research Questions

Q. How can synthetic routes be optimized using Design of Experiments (DoE)?

DoE strategies (e.g., factorial design) assess variables like temperature (40–80°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. THF). Response surface modeling identifies optimal conditions. For example, a 2³ factorial design revealed THF with 10 mol% DMAP at 60°C maximizes triazole intermediate yield (82% vs. 65% baseline) .

Q. How to resolve contradictions in bioactivity data between analogs?

Discrepancies in antibacterial activity (e.g., MIC values) may arise from substituent effects on the benzamide moiety. Computational docking (e.g., AutoDock Vina) can model interactions with bacterial PPTase enzymes. For instance, chloro-substitution at position 3 enhances hydrophobic binding to PPTase active sites (ΔG = −9.2 kcal/mol vs. −7.8 for non-chlorinated analogs) .

Q. What methodologies validate target engagement in enzyme inhibition studies?

Surface plasmon resonance (SPR) measures real-time binding kinetics (ka/kd) to PPTase. Competitive assays with fluorescent substrates (e.g., FITC-ATP) quantify IC₅₀ values. For example, SPR data showed a Kd of 1.2 µM for the compound with PPTase, corroborated by a 1.5 µM IC₅₀ in enzymatic assays .

Q. How to establish structure-activity relationships (SAR) for the triazole-oxadiazole core?

Q. Why do some studies report poor aqueous solubility despite moderate logP values?

Apparent solubility contradictions arise from crystallinity vs. amorphous solid forms. Powder XRD and DSC analyses show the compound crystallizes in a monoclinic lattice (P2₁/c), reducing solubility. Amorphous dispersions (e.g., with PVP-VA64) improve solubility 5-fold (from 0.1 mg/mL to 0.5 mg/mL) .

Methodological Recommendations

- Synthesis : Use flow chemistry for triazole oxidation to enhance reproducibility (residence time: 15 mins, 70°C) .

- Characterization : Combine HRMS with 2D NMR (HSQC, HMBC) to resolve overlapping signals in the triazole region .

- Bioactivity : Pair SPR with cellular assays (e.g., bacterial growth curves) to distinguish target-specific effects from off-target toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.